molecular formula C18H18N2O2S2 B5802559 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole

Cat. No.: B5802559
M. Wt: 358.5 g/mol
InChI Key: ASYUOWXLLTWJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a 4-methylphenyl sulfonyl group at position 1, and a phenylthio moiety at position 3. This compound is structurally significant due to its sulfonamide and thioether functionalities, which are known to influence electronic properties, solubility, and biological activity .

Properties

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)sulfonyl-4-phenylsulfanylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-13-9-11-17(12-10-13)24(21,22)20-15(3)18(14(2)19-20)23-16-7-5-4-6-8-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYUOWXLLTWJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Sulfonyl Groups

The Tos group in the target compound differentiates it from analogs like 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (compound 3 from ), which lacks a sulfonyl group but features an acetyl substituent. Sulfonyl groups, such as Tos, are electron-withdrawing, reducing electron density at the pyrazole ring and increasing resistance to nucleophilic attack compared to acetylated analogs . For instance, 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a in ) shares the Tos group but incorporates a pyridine ring, resulting in higher molecular weight (645 g/mol) and altered solubility compared to the target compound .

Thioether vs. Thioamide Functionalities

The phenylthio group in the target compound contrasts with 5-(2-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (4f in ), which contains a carbothioamide group. Thioethers (C–S–C) exhibit lower hydrogen-bonding capacity but greater lipophilicity than thioamides (N–C–S), impacting membrane permeability and metabolic stability. For example, compound 4f has a molecular weight of 426.06 g/mol and a chlorine substituent, which may enhance halogen bonding compared to the target compound’s methyl and phenylthio groups .

Methyl Substituents vs. Halogenated Analogs

The 3,5-dimethyl configuration in the target compound differs from halogenated pyrazoles like 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole (), which features fluorine and trifluoromethyl groups. Fluorinated analogs often display enhanced metabolic stability and electronegativity, whereas methyl groups provide steric bulk without significantly altering electronic properties. The trifluoromethyl group in ’s compound contributes to a higher calculated logP (indicative of lipophilicity) compared to the target compound’s methyl substituents .

Structural Saturation and Conformational Flexibility

Unlike dihydro-pyrazoline derivatives (e.g., compounds 1–4 in ), the target compound has a fully unsaturated pyrazole ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
Target Compound 3,5-dimethyl; 1-Tos; 4-phenylthio Not explicitly reported Sulfonyl, thioether High stability, lipophilicity
5a () Tos, pyridine, phenyl 645 Sulfonamide, pyridine High molecular weight
4f () 2-chlorophenyl, carbothioamide 426.06 Chlorine, thioamide Halogen bonding potential
Compound in 3-CF3, 3,5-difluorophenyl 342.24 Trifluoromethyl, fluorine High electronegativity

Research Findings and Implications

  • Sulfonyl vs. Acetyl Groups : Sulfonyl-containing compounds (e.g., target compound, 5a) exhibit superior thermal stability compared to acetylated derivatives due to strong S=O bonds .
  • Thioether Functionality : The phenylthio group in the target compound may confer antioxidant properties, unlike thioamide analogs, which are more prone to hydrolysis .
  • Methyl vs. Fluorine Substituents : Methyl groups enhance steric hindrance without significant electronic effects, whereas fluorine substituents (e.g., ) improve bioavailability via metabolic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.